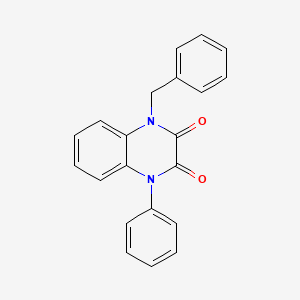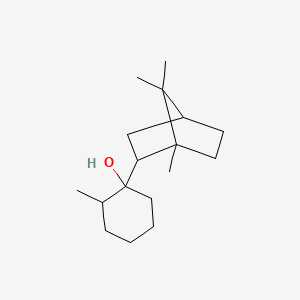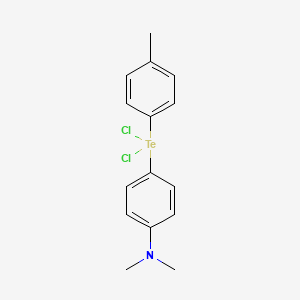
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- is a chemical compound that belongs to the class of organotellurium compounds. Tellurium is a member of the chalcogen family, which also includes oxygen, sulfur, and selenium. This compound is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and a p-tolyl group.
準備方法
The synthesis of tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- typically involves the reaction of tellurium tetrachloride with the corresponding aryl lithium or Grignard reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. The resulting product is then purified through recrystallization or column chromatography .
化学反応の分析
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert it to tellurium hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents.
科学的研究の応用
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Medicine: Research is ongoing to explore its use in anticancer and antimicrobial therapies.
Industry: It is used in the production of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism of action of tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- involves its interaction with biological molecules and cellular pathways. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. It can also generate reactive oxygen species (ROS), which induce oxidative stress and cell death in cancer cells. The molecular targets and pathways involved are still under investigation, but they include key enzymes and signaling pathways related to cell proliferation and apoptosis .
類似化合物との比較
Similar compounds to tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- include other organotellurium compounds, such as:
- Tellurium, dichloro(p-(dimethylamino)phenyl)(m-tolyl)
- Tellurium, dichloro(p-(dimethylamino)phenyl)(o-tolyl)
- Tellurium, dichloro(p-(dimethylamino)phenyl)(phenyl) These compounds share similar chemical structures but differ in the position of the substituents on the aromatic ring. The uniqueness of tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- lies in its specific substitution pattern, which can influence its reactivity and applications .
特性
CAS番号 |
65709-65-1 |
|---|---|
分子式 |
C15H17Cl2NTe |
分子量 |
409.8 g/mol |
IUPAC名 |
4-[dichloro-(4-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17Cl2NTe/c1-12-4-8-14(9-5-12)19(16,17)15-10-6-13(7-11-15)18(2)3/h4-11H,1-3H3 |
InChIキー |
KQDQYXWYNFXSSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)N(C)C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


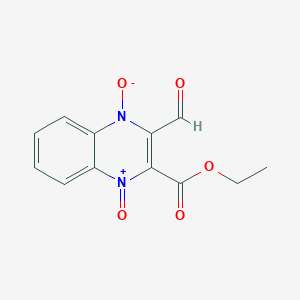
silane](/img/structure/B14479634.png)
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
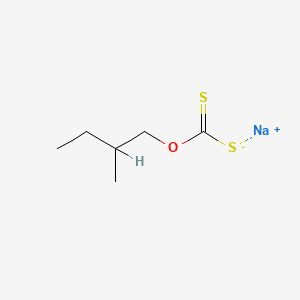

![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
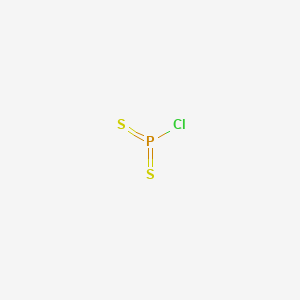


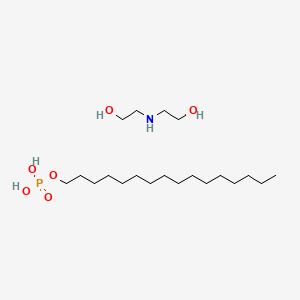
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)

